2-furaldehyde N-phenylsemicarbazone
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Overview
Description
2-furaldehyde N-phenylsemicarbazone is an organic compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol It is a derivative of semicarbazone, formed by the condensation reaction between 2-furaldehyde and N-phenylsemicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furaldehyde N-phenylsemicarbazone typically involves the reaction of 2-furaldehyde with N-phenylsemicarbazide in the presence of an acid catalyst. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-furaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-furaldehyde N-phenylsemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has shown potential antibacterial activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-furaldehyde N-phenylsemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may inhibit or activate specific biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-furaldehyde semicarbazone
- 5-methyl-2-furaldehyde semicarbazone
- 3-(2-furyl) 2-propenal semicarbazone
Uniqueness
2-furaldehyde N-phenylsemicarbazone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antibacterial activity set it apart from other similar compounds .
Properties
CAS No. |
119034-13-8 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-phenylurea |
InChI |
InChI=1S/C12H11N3O2/c16-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-17-11/h1-9H,(H2,14,15,16)/b13-9+ |
InChI Key |
YRIUZBFPCBYSBJ-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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